Fmoc-D-Dab(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

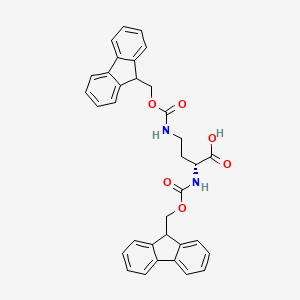

(2R)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZDIZDLDRWFAC-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Dab(Fmoc)-OH: A Case Study in Protecting Group Strategy

Abstract

In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a cornerstone of modern therapeutic and materials science research. 2,4-Diaminobutyric acid (Dab) is a key building block, offering a side-chain primary amine for the construction of branched, cyclic, and conjugated peptides. The success of its application, however, is wholly dependent on a robust and strategic protecting group scheme. This guide provides an in-depth analysis of Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid, or Fmoc-D-Dab(Fmoc)-OH. We will dissect its chemical structure and properties, and through a detailed mechanistic exploration, illuminate why its non-orthogonal protection scheme renders it unsuitable for most standard solid-phase peptide synthesis (SPPS) protocols. By contrasting it with its synthetically vital, orthogonally-protected counterparts, this guide underscores the foundational principles of protecting group strategy and provides researchers with the causal understanding needed to make informed decisions in the design of complex peptides.

Part 1: The Imperative of Orthogonality in Peptide Chemistry

The synthesis of a defined peptide sequence is a feat of chemical control. The process, particularly the widely adopted Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS), relies on a repetitive cycle of coupling and deprotection steps. The logic is elegant: the Nα-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while the reactive side-chains of the amino acid residues are protected by acid-labile groups (such as t-butyl (tBu), tert-butyloxycarbonyl (Boc), or trityl (Trt)).[1][] This allows for the selective removal of the Nα-Fmoc group at each cycle to permit chain elongation, without disturbing the side-chain protection. The final peptide is then liberated from the resin and its side-chains deprotected simultaneously using a strong acid cocktail.[3]

This concept of differential lability is known as orthogonality .[4] Protecting groups are considered orthogonal if each can be selectively removed in the presence of the others, using distinct and non-interfering chemical conditions.[1] For a multi-functional amino acid like Dab, which possesses two primary amines (the α-amino and the γ-amino group), an orthogonal protection strategy is not merely an option—it is a prerequisite for controlled synthesis. The standard choice, Fmoc-D-Dab(Boc)-OH, perfectly embodies this principle: the Fmoc group is removed by a base (piperidine), while the side-chain Boc group remains intact until the final acid cleavage.[3]

Part 3: Comparative Analysis with Synthetically Viable Dab Derivatives

To fully appreciate the limitations of this compound, it is essential to compare it with the orthogonally protected derivatives that are the workhorses of modern peptide synthesis.

| Derivative | Side-Chain PG | α-Amino PG | Side-Chain Deprotection | α-Amino Deprotection | Key Application(s) |

| This compound | Fmoc | Fmoc | 20% Piperidine/DMF (Base) | 20% Piperidine/DMF (Base) | Not suitable for controlled SPPS. |

| Fmoc-D-Dab(Boc)-OH | Boc | Fmoc | Strong Acid (e.g., 95% TFA) | 20% Piperidine/DMF (Base) | Gold standard for incorporating Dab in Fmoc-SPPS. [5] |

| Fmoc-D-Dab(Alloc)-OH | Alloc | Fmoc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 20% Piperidine/DMF (Base) | On-resin side-chain modification/cyclization. [6] |

| Fmoc-D-Dab(Mtt)-OH | Mtt | Fmoc | Very Mild Acid (e.g., 1% TFA/DCM) | 20% Piperidine/DMF (Base) | On-resin side-chain modification under conditions that preserve tBu groups. [7] |

Part 4: Experimental Protocols and Handling

General Handling and Storage

As with most fine chemical reagents, this compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C. Keep away from strong bases.

Illustrative Protocol: Fmoc-Group Cleavage

This protocol describes the standard procedure for Fmoc deprotection.

-

Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Solvent Wash: Drain the DMF and wash the resin with fresh DMF (3x).

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 5-10 minutes.

-

Drain and Repeat: Drain the piperidine solution and repeat the deprotection step with fresh solution for another 5-10 minutes.

-

Wash: Drain the solution and thoroughly wash the resin with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Causality and Self-Validation: When applying this protocol to a peptide containing an this compound residue, it is critical to understand that this procedure will cleave both the Nα-Fmoc and the Nγ-Fmoc groups. The expected outcome is not a single, clean product with a free α-amino group, but rather the formation of the highly reactive diamino species on the resin, which will inevitably lead to the side reactions detailed in Part 2.3. A failed synthesis, characterized by a complex mixture of products in the final analysis, would validate this predictable mechanistic outcome.

Illustrative Protocol: Final Peptide Cleavage from Resin

This protocol is for the final cleavage of the peptide from the solid support and removal of acid-labile side-chain protecting groups.

-

Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) (3x) and dry under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. [3]3. Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a suitable reaction vessel. Agitate gently at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate slightly under nitrogen flow. Add the concentrated filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the peptide under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: The Primacy of Strategic Protection

While this compound is a structurally valid molecule, its architecture violates the fundamental principle of orthogonality required for controlled, stepwise solid-phase peptide synthesis. The identical, base-labile nature of its two protecting groups leads to simultaneous deprotection and a cascade of uncontrollable side reactions, including branching and polymerization. Its primary value to the modern peptide chemist is therefore pedagogical; it serves as a powerful illustration of why orthogonal protection is not just a convenience, but a necessity. For any practical application involving the incorporation of D-2,4-diaminobutyric acid into a peptide sequence, researchers must turn to the well-established and synthetically robust orthogonally protected derivatives, such as Fmoc-D-Dab(Boc)-OH, which ensure the precision and control that underpins the success of peptide science.

References

-

PubChem. Fmoc-Dab(Ac)-OH. [Link]

-

Aapptec Peptides. Fmoc-D-Dab(Boc)-OH [114360-56-4]. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

-

PubMed. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]

-

National Institutes of Health. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

-

National Institutes of Health. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. [Link]

-

The Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

Aapptec Peptides. Fmoc-D-Abu(N3)-OH, Fmoc-D-Dab(N3)-OH [1263047-53-5]. [Link]

-

PubMed. Solid-phase route to Fmoc-protected cationic amino acid building blocks. [Link]

-

ResearchGate. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF. [Link]

-

ACS Publications. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies | Chemical Reviews. [Link]

-

Aapptec Peptides. Fmoc-Dab(Ac)-OH [1220955-83-8]. [Link]

-

Aladdin Scientific. Boc-D-Dab(Fmoc)-OH, min 98%, 1 gram. [Link]

-

P3 BioSystems. Unusual Amino Acids - Diaminobutyric Acid (Dab). [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Nα,Nγ-bis(Fmoc)-D-diaminobutyric Acid (Fmoc-D-Dab(Fmoc)-OH)

An In-depth Technical Guide:

Executive Summary:

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of Fmoc-D-Dab(Fmoc)-OH, a non-proteinogenic amino acid derivative with a unique non-orthogonal protection scheme. Unlike the commonly used orthogonally protected derivatives such as Fmoc-D-Dab(Boc)-OH, this compound features two base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. This structural feature dictates its specific applications and presents unique challenges in synthesis and handling. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical considerations for the successful preparation and use of this specialized building block.

Introduction: The Strategic Value of Non-Orthogonal Protection

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, enabling the creation of therapeutics with enhanced stability, potency, and selectivity[1]. Among these, D-2,4-diaminobutyric acid (D-Dab) offers a versatile scaffold for constructing branched or cyclic peptides. The synthetic utility of any amino acid building block is, however, fundamentally dictated by its protecting group strategy.

1.1 Orthogonal vs. Non-Orthogonal Protection in Peptide Synthesis

The dominant paradigm in solid-phase peptide synthesis (SPPS) is the use of orthogonal protecting groups. For instance, the α-amino group is protected with the base-labile Fmoc group, while the side chain is protected with an acid-labile group like tert-butyloxycarbonyl (Boc)[2]. This allows for the selective deprotection and modification of specific sites on the molecule.

This compound deviates from this principle. Both the α-amino and the γ-amino groups are protected by the same class of base-labile Fmoc groups[1]. This non-orthogonal strategy means that any standard Fmoc deprotection step, such as treatment with piperidine, will expose both amino groups simultaneously[1]. While this makes the reagent unsuitable for conventional linear peptide elongation, it opens avenues for specific synthetic strategies, such as symmetric branching or the synthesis of particular cyclic scaffolds.

1.2 Focus of This Guide

This guide will provide a detailed, field-proven methodology for the synthesis of this compound, starting from the readily available precursor, Fmoc-D-Gln-OH. We will elucidate the causal chemistry behind each step, present robust purification protocols to achieve high purity, and detail the analytical methods required for rigorous quality control.

Synthesis of this compound

The synthetic pathway is a two-step process: (A) Hofmann rearrangement of the side-chain amide of Fmoc-D-Gln-OH to an amine, yielding Fmoc-D-Dab-OH, followed by (B) N-protection of the newly formed side-chain amine with a second Fmoc group.

2.1 Overall Synthetic Workflow

The diagram below outlines the complete synthetic transformation from the starting material to the final product.

Caption: Synthetic pathway from Fmoc-D-Gln-OH to this compound.

2.2 Step A: Synthesis of Fmoc-D-Dab-OH via Hofmann Rearrangement

This protocol is adapted from a demonstrated synthesis of the Dab core structure, which avoids hazardous reagents like heavy metals and is suitable for larger-scale production[3]. The key transformation is the conversion of the glutamine side-chain amide to a primary amine.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, create a suspension of Fmoc-D-Gln-OH (1.0 eq.) in a 2:1:1 (v/v/v) mixed solvent system of ethyl acetate, acetonitrile, and water. The total solvent volume should be approximately 20 times the mass of the starting material (e.g., 2 L for 100 g)[3].

-

Reagent Addition: While stirring at room temperature (20-30°C), add iodobenzene diacetate (DiPa) (1.2 eq.) to the suspension in portions.

-

Reaction: Stir the mixture vigorously at 20-30°C for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents. Adjust the pH of the remaining aqueous solution to ~2-3 with 1N HCl. This will precipitate the product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water, and then with a non-polar solvent like hexane to remove organic-soluble impurities.

-

Drying: Dry the isolated white solid under vacuum to yield crude Fmoc-D-Dab-OH. The reported yield for a similar process is approximately 82%[3].

Causality and Expertise:

-

Why Iodobenzene Diacetate? DiPa is a hypervalent iodine reagent that acts as a mild and effective oxidant for the Hofmann rearrangement, offering a safer and more environmentally friendly alternative to traditional methods that might use bromine and strong bases.

-

Why the Solvent System? The specific mixture of ethyl acetate, acetonitrile, and water is crucial for maintaining the solubility of both the starting material and the reagent while facilitating the reaction[3].

2.3 Step B: Nγ-Fmoc Protection to Yield this compound

This step involves a standard N-acylation reaction to protect the side-chain amine generated in Step A.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude Fmoc-D-Dab-OH (1.0 eq.) in a suitable solvent such as a 1:1 mixture of acetone and water or aqueous dioxane. Cool the solution in an ice bath to 0-5°C.

-

Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.5 eq.), to the solution. The base acts as a proton scavenger.

-

Fmoc Reagent Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq.) dissolved in acetone or dioxane.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous layer with water and wash with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1N HCl. The desired product will precipitate out of the solution.

-

Isolation and Drying: Filter the white precipitate, wash with copious amounts of cold water, and dry under vacuum to yield crude this compound.

Purification Strategy

The purity of the final product is paramount for its successful application in peptide synthesis. A multi-step purification approach is recommended to remove residual reagents and potential side products.

3.1 Purification Workflow

Caption: Recommended multi-step purification workflow for this compound.

3.2 Method 1: Recrystallization / Trituration

This method is effective for removing bulk impurities.

Protocol:

-

Place the crude product (100 g) in a flask and add a suitable solvent such as toluene (600 mL) or isopropyl alcohol (500 mL)[4].

-

Heat the mixture to approximately 50°C and stir for 1 hour to dissolve the product and some impurities.

-

Cool the solution slowly to room temperature (e.g., 30°C) and continue stirring for 2 hours to allow for selective crystallization of the product[4].

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

3.3 Method 2: Flash Column Chromatography

For achieving the highest purity, flash chromatography is the method of choice.

Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system of dichloromethane (DCM) and methanol (MeOH) is typically effective. Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%). A small amount of acetic acid (0.5%) can be added to the mobile phase to keep the carboxylic acid protonated and improve peak shape.

-

Procedure: Dissolve the crude product in a minimal amount of the initial eluent. Load the solution onto the prepared silica gel column. Elute the column with the solvent gradient, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

-

Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the final product as a white powder.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the final product.

| Technique | Purpose | Expected Result / Observation |

| RP-HPLC | Purity Assessment | A single major peak with >98% purity. Retention time will be characteristic of the compound's polarity. |

| ¹H NMR | Structural Confirmation | Integration of aromatic protons (from two Fmoc groups) should be consistent. Presence of characteristic peaks for the Dab backbone and the fluorenylmethyloxy group. |

| ¹³C NMR | Structural Confirmation | Presence of two distinct carbonyl peaks (carboxylic acid and carbamates). Characteristic signals for the aliphatic and aromatic carbons. |

| Mass Spec (ESI-MS) | Molecular Weight Verification | Detection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight (C₃₄H₃₀N₂O₆, MW = 574.62 g/mol ). |

| FT-IR | Functional Group Analysis | Characteristic absorptions for N-H, C=O (acid and carbamate), and aromatic C-H bonds. |

Handling, Storage, and Application Insights

5.1 The Challenge of Non-Orthogonal Protection

The primary consideration when using this compound is that standard Fmoc-SPPS deprotection conditions (e.g., 20% piperidine in DMF) will remove both Fmoc groups simultaneously[1]. This prevents its use as a standard building block for elongating a peptide chain. Its application is therefore specialized:

-

Symmetrical Branching: After coupling to a resin, simultaneous deprotection of both amines allows for the subsequent coupling of two identical peptide chains.

-

Scaffold for Chemical Ligation: The two exposed amines can serve as attachment points for other molecules or for on-resin cyclization strategies.

5.2 Potential Side Reactions

During its synthesis and use, be mindful of potential side reactions, such as intramolecular cyclization to form a lactam, especially under activation conditions used in peptide coupling[5]. Minimizing pre-activation times during coupling reactions is crucial to mitigate this risk[1].

5.3 Storage

The compound should be stored in a cool, dry place, typically at 2-8°C, protected from light and moisture to ensure long-term stability[6][7].

Conclusion

This compound is a specialized amino acid derivative whose non-orthogonal protection scheme defines its synthetic utility. The synthetic route via Hofmann rearrangement of Fmoc-D-Gln-OH provides a reliable and scalable method for its preparation. Successful application of this reagent requires a thorough understanding of its unique reactivity, particularly the simultaneous lability of both Fmoc groups to basic conditions. Rigorous purification by recrystallization and flash chromatography, followed by comprehensive analytical characterization, is mandatory to ensure the high purity required for demanding synthetic applications.

References

- BenchChem. (n.d.). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.

- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks.

- LookChem. (n.d.). Cas 161420-87-7, FMOC-DAB-OH HCL.

- Chem-Impex. (n.d.). Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2019). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 4. ajpamc.com [ajpamc.com]

- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. lookchem.com [lookchem.com]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to Fmoc-D-Dab(Fmoc)-OH: A Versatile Building Block for Complex Peptide Architectures

Introduction: The Strategic Advantage of Non-Canonical Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity, potency, and lower toxicity profiles compared to small molecules make them attractive candidates for a wide range of diseases. However, native peptides often suffer from poor metabolic stability and limited conformational rigidity, hindering their therapeutic potential. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations.[1] Among these, diamino acids, such as D-2,4-diaminobutyric acid (D-Dab), offer a unique scaffold for engineering peptides with enhanced properties. This guide focuses on a specialized derivative, Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Fmoc)-OH), a pivotal building block for the synthesis of branched and cyclic peptides. We will delve into its chemical properties, strategic applications in solid-phase peptide synthesis (SPPS), and provide detailed experimental insights for its effective utilization.

Chemical Properties and the Principle of Non-Orthogonal Deprotection

This compound is a derivative of the non-canonical amino acid D-2,4-diaminobutyric acid where both the alpha (α) and gamma (γ) amino groups are protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This non-orthogonal protection scheme is the defining characteristic of this reagent and dictates its primary application.[1] Unlike orthogonally protected diamino acids (e.g., Fmoc-D-Dab(Boc)-OH), where the side-chain protecting group is stable to the conditions used for α-Fmoc removal, both Fmoc groups in this compound are cleaved simultaneously.[1][2]

Table 1: Comparison of this compound with an Orthogonally Protected Analogue

| Feature | This compound | Fmoc-D-Dab(Boc)-OH |

| α-Amino Protection | Fmoc (Base-labile) | Fmoc (Base-labile) |

| γ-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Deprotection Strategy | Non-orthogonal | Orthogonal |

| Primary Application | Introduction of a branching point for simultaneous peptide chain elongation. | Sequential side-chain modification or cyclization. |

This simultaneous deprotection strategy is a powerful tool for creating specific peptide architectures. Upon treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), both the α- and γ-amino groups are exposed.[3] This creates a branching point in the peptide backbone, allowing for the subsequent coupling of two distinct peptide chains or other moieties.

Core Applications in Peptide Synthesis

The unique deprotection characteristic of this compound makes it an invaluable reagent for the synthesis of complex peptide structures, primarily branched and cyclic peptides.

Synthesis of Branched Peptides

Branched peptides, also known as dendritic peptides, have gained significant interest due to their potential applications in drug delivery, vaccine development, and as enzyme inhibitors. The introduction of a branching point allows for the multivalent presentation of bioactive sequences, which can lead to enhanced binding affinity and biological activity.

The use of this compound provides a straightforward method for creating a defined branching point within a peptide sequence during SPPS. After coupling of this compound to the growing peptide chain, the simultaneous removal of both Fmoc groups yields two free amino groups. This allows for the subsequent coupling of two equivalents of the next amino acid, initiating the growth of two separate peptide chains from the D-Dab residue.

Synthesis of Cyclic Peptides

Cyclic peptides are a class of molecules with significant therapeutic potential due to their increased conformational rigidity and resistance to enzymatic degradation compared to their linear counterparts.[4][5][6][7] The amino groups of diamino acids are routinely exploited for the synthesis of side-chain-to-side-chain or head-to-side-chain cyclic peptides.[5] While orthogonally protected diamino acids are more commonly used for cyclization, this compound can be employed in specific strategies, particularly for the synthesis of bicyclic or more complex constrained structures. After incorporation and deprotection, the two free amines can be used as anchor points for cyclization with other residues in the peptide chain.

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

-

Fmoc-protected amino acids

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides)[8]

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)[1]

-

Cold diethyl ether

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection (of the preceding amino acid): Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

Activation: In a separate vessel, pre-activate this compound (2-3 equivalents relative to resin loading) with a coupling reagent such as HCTU (0.95 equivalents to the amino acid) and a base like DIPEA (2 equivalents to the amino acid) in DMF for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative result indicates the absence of free primary amines.

-

-

Simultaneous Deprotection of Both Fmoc Groups:

-

Wash the resin thoroughly with DMF.

-

Treat the resin with 20% piperidine in DMF for 10-15 minutes. Repeat this step once.

-

Wash the resin extensively with DMF to remove all traces of piperidine and the cleaved Fmoc-adduct. This step is critical to ensure that both the α- and γ-amino groups are free for the subsequent coupling.

-

-

Branching Step - Coupling of the Next Amino Acid:

-

Activation: Activate a molar excess (e.g., 4-6 equivalents relative to the initial resin loading) of the next Fmoc-protected amino acid using your chosen coupling reagents.

-

Coupling Reaction: Add the activated amino acid solution to the resin containing the deprotected D-Dab residue. Agitate for 2-4 hours, or until a negative Kaiser test is achieved. The increased equivalents and reaction time are necessary to ensure complete acylation of both amino groups.

-

-

Chain Elongation: Continue the peptide synthesis by repeating the standard deprotection and coupling cycles for the subsequent amino acids on both branches.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1][9]

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices:

-

Pre-activation of Amino Acids: Pre-activating the carboxylic acid group of the incoming amino acid with a coupling reagent forms a highly reactive species, facilitating efficient amide bond formation with the free amine on the growing peptide chain.

-

Use of Excess Reagents: In SPPS, using an excess of amino acids and coupling reagents drives the reaction to completion, ensuring high coupling efficiency at each step. This is particularly important in the branching step to acylate both free amines on the D-Dab residue.

-

Thorough Washing Steps: Extensive washing between deprotection and coupling steps is crucial to remove unreacted reagents and byproducts, preventing side reactions and ensuring the purity of the final peptide.

-

Kaiser Test: This qualitative test detects the presence of free primary amines. A positive result (blue color) indicates incomplete coupling, necessitating a recoupling step. A negative result (yellow/clear) confirms the completion of the reaction.

Visualization of the Workflow

The following diagrams illustrate the key steps in the utilization of this compound in SPPS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. genscript.com [genscript.com]

- 4. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Synthesis of cyclic endiamino peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

An In-depth Technical Guide to Nα,Nγ-bis(Fmoc)-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Fmoc)-OH)

This guide provides a comprehensive overview of Fmoc-D-Dab(Fmoc)-OH, a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab) where both the alpha (α) and gamma (γ) amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering insights into its molecular characteristics, synthesis, and applications.

Core Molecular Attributes

This compound is a specialized building block in peptide synthesis. The identical protection on both amino groups dictates its specific use cases, particularly in scenarios where simultaneous deprotection is desired.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H30N2O6 | [1] |

| Molecular Weight | 562.61 g/mol | [1] |

| CAS Number | 201473-83-8 (for L-isomer) | [1] |

| Appearance | Typically a white to off-white powder | |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) | [2] |

Note: The CAS number and some specific properties may refer to the L-isomer, but the molecular formula and weight are identical for the D-isomer.

The Significance of the Di-Fmoc Protection Strategy

In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount.[3][] The most common strategy for di-amino acids like Dab is to use orthogonal protecting groups, such as Fmoc for the α-amino group and a Boc (tert-butyloxycarbonyl) group for the side-chain amino group (i.e., Fmoc-D-Dab(Boc)-OH).[2][5] This allows for the selective removal of the α-Fmoc group to enable peptide chain elongation without affecting the side-chain protection.

The use of a di-Fmoc protection strategy, as in this compound, is a non-orthogonal approach.[3] This means that both Fmoc groups are susceptible to removal under the same basic conditions (e.g., piperidine treatment). This unique characteristic makes it a specialized reagent rather than a general-purpose building block for linear peptide synthesis.

Caption: Comparison of orthogonal and non-orthogonal protection strategies for D-Dab.

Potential Applications and Synthetic Considerations

The simultaneous deprotection of both amino groups of this compound opens up possibilities for specific synthetic routes:

-

Symmetrical Modifications: After coupling this compound to a peptide chain or solid support, treatment with piperidine exposes two free amino groups. This allows for the symmetrical attachment of other molecules, such as fatty acids for lipidation, polyethylene glycol (PEG) chains, or other peptides, leading to the formation of branched structures.

-

Cyclization: The two newly deprotected amino groups can be used as anchor points for cyclization reactions, either with side chains of other amino acids within the peptide or with externally added linkers.

-

Caution on Polymerization: A significant risk associated with using non-orthogonally protected di-amino acids is unwanted polymerization during coupling. Careful control of reaction conditions is crucial to prevent the side-chain amine of one molecule from reacting with the activated carboxyl group of another.

Experimental Protocols

This protocol outlines a generalized procedure for incorporating this compound into a peptide sequence on a solid support.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

-

Fmoc Deprotection (if applicable): If the resin has an N-terminal Fmoc group, treat it with 20% piperidine in DMF (2 x 10 minutes) to deprotect the primary amine.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 eq.), a coupling agent such as HCTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete coupling.[]

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

This protocol assumes that this compound has been successfully coupled to the N-terminus of a resin-bound peptide.

-

Simultaneous Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove both Fmoc groups from the D-Dab residue.

-

Washing: Wash the resin with DMF (5-7 times) and then with DCM (3-5 times).

-

Symmetrical Acylation:

-

Prepare a solution of the molecule to be coupled (e.g., a carboxylic acid, 5 eq.), an activating agent (e.g., HCTU, 4.9 eq.), and a base (e.g., DIPEA, 10 eq.) in DMF.

-

Add this solution to the resin.

-

Allow the reaction to proceed for 2-4 hours or until completion, which can be monitored by a Kaiser test.

-

-

Final Washing: Wash the resin extensively with DMF and DCM before proceeding with cleavage or further synthetic steps.

Analytical Characterization

The purity and identity of peptides incorporating this compound should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Typical Conditions |

| RP-HPLC | Purity assessment of the final peptide. | Column: C18; Mobile Phase: Gradient of water and acetonitrile with 0.1% TFA; Detection: UV at 220 nm and 280 nm. |

| LC-MS | Molecular weight confirmation of the final peptide. | Coupled with HPLC, using electrospray ionization (ESI) to determine the mass-to-charge ratio. |

Conclusion

This compound is a highly specialized amino acid derivative whose utility lies in its non-orthogonal protection scheme. While not a standard choice for constructing linear peptides, it offers elegant solutions for creating symmetrical branched structures and for certain cyclization strategies. Researchers employing this reagent must be mindful of the potential for side reactions, such as polymerization, and should optimize their coupling protocols accordingly. The deliberate use of this compound can unlock novel peptide architectures and functionalities, making it a valuable tool for advanced drug discovery and development.

References

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-D-Dab(Boc)-OH in Custom Peptide Synthesis and Pricing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Importance of Fmoc-D-Dab(Boc)-OH Quality. [Link]

Sources

solubility of Fmoc-D-Dab(Fmoc)-OH in different solvents

Beginning Data Collection

I'm currently focused on gathering information through targeted Google searches. My aim is to build a robust dataset on the solubility of Fmoc-D-Dab(Fmoc)-OH across different solvents, prioritizing reliable sources and aiming for comprehensive coverage.

Analyzing Search Results

I've moved past initial data collection and am now focused on analyzing the search results. I'm categorizing solvents based on polarity and functional groups, and extracting all available numerical data. The goal is a clear, concise table presenting solubility values. Following this, I will move on to the next section.

Formulating the Guide Structure

I'm now outlining the structure of the technical guide. First, I'll introduce this compound, and then analyze solubility in different solvent classes. I'll include a detailed experimental protocol and a Graphviz diagram to aid in solvent selection. In-text citations and a full reference section will round out the guide's comprehensive coverage.

Analyzing Solubility Data

I started searching for the solubility of this compound but didn't find a comprehensive table. Results included related compound information. I'm focusing on extracting relevant solubility data from the available literature, and extrapolating based on structural similarities. I need to get started on preparing solvents.

Inferring Solubility Characteristics

I'm now taking a more indirect approach due to the data gaps. I'm focusing on solubility principles, and dissecting the compound's components, Fmoc and Dab, to make inferences. I'm also looking for standard experimental protocols that could offer a reliable method to determine solubility practically. I will search for the solubility of the Fmoc protecting group and diaminobutyric acid core.

Shifting Focus, Building Framework

I'm now focusing on inferring solubility. Initial searches for the compound's direct solubility table were unsuccessful. I will build a theoretical framework for solubility from Fmoc and Dab components and look for standardized methods. Based on solubility principles, I'll provide an experimental protocol to help generate data. I'm focusing on solubility principles, and dissecting the compound's components, Fmoc and Dab, to make inferences.

Gathering Solubility Data

I'm currently focused on the solubility of this compound. Initial searches have proven unhelpful in finding quantitative data directly related to that molecule. I've shifted my attention to the general solubility principles of Fmoc-protected amino acids, which should be very relevant. I'm hoping to extrapolate useful information from this more general data to create a technical guide.

Constructing the Solubility Guide

I've made significant progress in structuring the solubility guide. The focus is on a structured, logical presentation. I'll begin by introducing the compound and its role in peptide synthesis. Then, I'll delve into a theoretical analysis of its solubility based on the properties of the Fmoc groups and the Dab core. Finally, I'll organize my information into a practical table that covers solubility in relevant solvent classes, guiding users towards successful practical use of the compound.

Developing the Guide Structure

I've refined the guide's structure, ensuring it's comprehensive and user-focused. It will now begin with an introduction to the compound's peptide synthesis relevance, followed by a solubility analysis based on structural components. I'll qualitatively discuss its expected solubility in various solvent classes, building towards a practical solubility table. I will also incorporate an experimental protocol, a flowchart, and proper references.

Analyzing Compound Properties

I've been analyzing the compound's structure in detail. My focus is on the interplay between the hydrophobic Fmoc groups and the polar Dab core. This structural breakdown allows me to predict its behavior in various solvents. I can now move to building a framework for describing qualitative solubilities in various solvent classes, providing reasons why, and finally, present a detailed experimental protocol for users.

An In-Depth Technical Guide to the Stability, Storage, and Handling of Nα,Nγ-bis(Fmoc)-D-diaminobutyric Acid

This document provides a comprehensive technical overview of Fmoc-D-Dab(Fmoc)-OH, a specialized amino acid derivative used in peptide synthesis. It is intended for researchers, chemists, and drug development professionals who utilize non-proteinogenic amino acids to construct complex peptide architectures. This guide delves into the chemical stability, optimal storage conditions, and critical handling procedures for this reagent, grounding theoretical principles in practical, field-proven applications.

Introduction: Structural Uniqueness and Synthetic Implications

D-2,4-diaminobutyric acid (D-Dab) is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its side chain contains a primary amine, offering a versatile point for peptide branching, cyclization, or conjugation. The success of its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the protecting group strategy employed.

The subject of this guide, This compound , or Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid, presents a unique case. Both the alpha-amino (Nα) and the side-chain gamma-amino (Nγ) groups are protected by the base-labile Fmoc group.

This non-orthogonal protection scheme means that a standard Fmoc deprotection step, typically using a piperidine solution, will remove both Fmoc groups simultaneously.[1] This is in stark contrast to the more commonly used Fmoc-D-Dab(Boc)-OH , where the side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[2] The orthogonal nature of Fmoc-D-Dab(Boc)-OH allows for the selective removal of the Nα-Fmoc group during chain elongation without affecting the Nγ-Boc group, which is only removed during the final acid-mediated cleavage from the resin.[2][3]

The choice of this compound is therefore a deliberate synthetic decision, typically made when simultaneous deprotection is desired, for instance, to initiate the growth of two identical peptide chains from the Dab residue to create a symmetrical branched peptide.

The Chemical Stability Profile

The stability of this compound is governed primarily by the chemical nature of the Fmoc protecting group. Understanding its vulnerabilities is key to preserving the reagent's integrity from storage to use.

Core Vulnerability: Base-Mediated Degradation

The foundational principle of Fmoc chemistry is the lability of the Fmoc group to basic conditions.[4] The mechanism proceeds via a β-elimination reaction. A base abstracts the acidic proton on the C9 carbon of the fluorene ring system. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine.[5]

This reaction is rapid with secondary amines like piperidine, which is why a 20% piperidine solution in DMF is a standard deprotecting agent in SPPS.[6][7] The Fmoc group is significantly more stable towards tertiary amines such as N,N-diisopropylethylamine (DIPEA), although prolonged exposure can lead to slow deprotection.[5][7] Consequently, inadvertent exposure of this compound to basic environments, even weak ones, during storage or handling is the primary pathway to degradation.

Hydrolytic and Acid Stability

A key advantage of the Fmoc group is its robust stability under acidic conditions.[6] It is completely stable to the moderate acidic conditions used to cleave Boc and t-butyl side-chain protecting groups, such as concentrated trifluoroacetic acid (TFA).[5] This orthogonality is the cornerstone of the widely adopted Fmoc/tBu SPPS strategy.[6] The group is also generally stable against hydrolysis under neutral or acidic aqueous conditions.

Thermal and Photochemical Stability

While stable at ambient and refrigerated temperatures, the Fmoc group can undergo thermal cleavage at elevated temperatures. Studies have shown efficient, base-free cleavage in solvents like DMSO at temperatures around 120°C.[8][9] While these conditions are not encountered during standard storage, it underscores that the molecule is not indefinitely stable at high temperatures.

Furthermore, the fluorenyl moiety of the Fmoc group is photosensitive.[] Prolonged exposure to light, particularly UV light and when in solution, can lead to degradation. This necessitates storage in light-protected containers.

Recommended Storage and Handling Protocols

To ensure the high purity and reactivity required for successful peptide synthesis, strict adherence to validated storage and handling protocols is essential. The primary goals are to prevent premature deprotection and to avoid the introduction of deleterious contaminants like moisture and acetic acid.

Storage Conditions

The optimal storage conditions for Fmoc-protected amino acids, including this compound, are designed to mitigate the chemical vulnerabilities outlined above.

| Parameter | Short-Term Storage (e.g., < 1 month) | Long-Term Storage (e.g., > 1 month) | Rationale |

| Temperature | 2–8°C | -20°C[11][12] | Slows potential degradation pathways. While stable for days at ambient temperature, refrigeration is standard practice.[11][13] |

| Atmosphere | Tightly sealed container. | Purged with inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen.[11] |

| Light | Amber vial or opaque container. | Amber vial or opaque container, stored in the dark. | Protects the photosensitive Fmoc group from degradation.[][14] |

| Form | Solid (lyophilized powder). | Solid (lyophilized powder). | Stability is significantly higher in the solid state compared to in solution.[] |

-

Storage in Solution: Storing Fmoc-amino acids in solution is strongly discouraged for any significant length of time.[11] Solubilized reagents are more susceptible to degradation. If a solution must be prepared, it should be used immediately. For short-term needs, freezing individual-use aliquots at -80°C is the only viable option, but freeze-thaw cycles must be avoided as they accelerate degradation.[11]

Self-Validating Handling Protocol

The integrity of the reagent can be compromised each time the container is opened. The following protocol minimizes this risk.

Step 1: Equilibration

-

Before opening, remove the container from the refrigerator or freezer and allow it to warm to ambient room temperature for at least 30-60 minutes.

-

Causality: This critical step prevents atmospheric moisture from condensing onto the cold powder, which could lead to hydrolysis or clumping.[11]

Step 2: Dispensing

-

Conduct all weighing and dispensing operations in a controlled environment with low humidity, such as a glove box or a room with active dehumidification.

-

Use clean, dry spatulas and weighing vessels.

-

Causality: Minimizes the introduction of water, which is detrimental to long-term stability.

Step 3: Resealing and Storage

-

After dispensing the required amount, gently purge the vial's headspace with a stream of dry, inert gas (e.g., argon or nitrogen).

-

Immediately and tightly reseal the container cap. For extra protection, wrap the cap with Parafilm®.

-

Return the container to the appropriate temperature storage (2–8°C or -20°C).

-

Causality: The inert atmosphere displaces moisture and oxygen, preserving the remaining material for future use.

Analytical Quality Control

Verifying the purity of this compound before use, especially if the material has been stored for a long time or subjected to suboptimal conditions, is a crucial step for ensuring predictable synthesis outcomes.

| Method | Primary Purpose | Key Indicators of Degradation |

| Reversed-Phase HPLC | Purity assessment and quantification.[15] | Appearance of new peaks corresponding to deprotected species or dibenzofulvene-related adducts. A decrease in the main peak's area percentage. |

| ¹H NMR Spectroscopy | Structural confirmation. | Disappearance or integration change of the characteristic Fmoc protons. Appearance of signals for dibenzofulvene. |

| Mass Spectrometry (MS) | Molecular weight verification. | Presence of ions corresponding to the mass of the singly or fully deprotected amino acid. |

Conclusion

This compound is a specialized reagent whose stability is intrinsically linked to the base-labile nature of its two Fmoc protecting groups. Its successful application in peptide synthesis is predicated on a thorough understanding of its chemical properties. The greatest threats to its integrity are exposure to basic conditions, moisture, and light. By adhering to stringent storage protocols—specifically, maintaining the solid compound under a dry, inert atmosphere at refrigerated or frozen temperatures and away from light—researchers can ensure its long-term viability. Implementing careful, validated handling procedures is equally critical to prevent degradation during routine laboratory use. Ultimately, the quality of the final synthetic peptide begins with the integrity of its constituent building blocks.

References

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. Sourced from Springer Nature Experiments. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Wipf, P., & Sieber, S. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(3), 201-204. Retrieved from [Link]

-

Chem-Impex. (n.d.). Na-Boc-Ng-Fmoc-D-2,4-diaminobutyric acid. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-D-Abu(N3)-OH, Fmoc-D-Dab(N3)-OH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. Retrieved from [Link]

-

Reddit. (2021). How stable are Fmoc amino acids at room temp?. r/Chempros. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-D-Dab(Boc)-OH. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Wipf, P., & Sieber, S. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Retrieved from [Link]

- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

-

Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]

-

Szymański, P., et al. (2019). Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. NIH. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

-

AWS. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

-

Lee, Y. S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. chempep.com [chempep.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. chimia.ch [chimia.ch]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. reddit.com [reddit.com]

- 14. nbinno.com [nbinno.com]

- 15. chemimpex.com [chemimpex.com]

Introduction: The Versatility of Diaminobutyric Acid in Peptide Therapeutics

An In-depth Technical Guide to the Strategic Use of Fmoc-Protected Diaminobutyric Acid (Dab) in Peptide Synthesis

In the landscape of modern drug development, the incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone strategy for enhancing therapeutic properties. These unique building blocks offer avenues to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, L-2,4-diaminobutyric acid (Dab), with its short side chain terminating in a primary amine, presents a powerful scaffold for sophisticated peptide engineering.

The additional γ-amino group on the Dab side chain is a versatile handle for a variety of chemical modifications. It enables the construction of branched peptides, the synthesis of head-to-tail or head-to-side-chain cyclic peptides, and the site-specific conjugation of molecules such as lipids, carbohydrates, or imaging agents.[1][2] However, the successful incorporation and manipulation of Dab via Solid-Phase Peptide Synthesis (SPPS) are entirely dependent on a robust and meticulously planned protecting group strategy. This guide provides an in-depth analysis of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group as it pertains to the Dab side chain, contrasting the common orthogonal strategies with the less conventional non-orthogonal approach of using Fmoc-Dab(Fmoc)-OH.

Pillar 1: The Chemistry of the Fmoc Group and Its Canonical Role in SPPS

The Fmoc/tBu (tert-butyl) strategy is the most widely adopted method in modern SPPS.[3][4] Its success lies in the principle of orthogonality: the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[3]

In this strategy, the α-amino group (Nα) of all incoming amino acids is temporarily protected by the base-labile Fmoc group.[4] After each coupling step, this Fmoc group is removed to unmask the primary amine for the next coupling reaction. The removal is achieved by treatment with a mild organic base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]

The mechanism of Fmoc deprotection proceeds via a base-catalyzed β-elimination (E1cB mechanism).[4][6]

-

Proton Abstraction: The secondary amine (piperidine) abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[7]

-

β-Elimination: This abstraction initiates an elimination reaction, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide. The Nα-amine of the peptide is liberated as a free primary amine.[6]

-

Scavenging: The liberated DBF is a reactive electrophile that can undergo side reactions. Piperidine efficiently traps the DBF by acting as a Michael acceptor, forming a stable and soluble adduct that is easily washed away.[7]

This iterative process of deprotection and coupling allows for the stepwise assembly of the peptide chain.

Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.

Pillar 2: Orthogonal Protection of the Dab Side Chain

To prevent the Dab side-chain amine from interfering with peptide chain elongation, it must be protected by a group that is stable to the piperidine used for Nα-Fmoc removal. This is the essence of an orthogonal protection strategy.[1][3] The choice of the side-chain protecting group is dictated by the desired synthetic outcome, as it determines when and how the side chain can be selectively unmasked.

Several orthogonally protected Fmoc-Dab-OH derivatives are commercially available, each offering unique deprotection chemistry:

| Protecting Group | Structure Name | Cleavage Condition | Stability to Piperidine | Stability to TFA |

| Boc | Fmoc-Dab(Boc)-OH | Strong Acid (e.g., >90% TFA) | Stable | Labile |

| Mtt | Fmoc-Dab(Mtt)-OH | Very Mild Acid (e.g., 1% TFA in DCM) | Stable | Labile |

| ivDde | Fmoc-Dab(ivDde)-OH | 2-5% Hydrazine in DMF | Stable | Stable |

| Alloc | Fmoc-Dab(Alloc)-OH | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Stable | Stable |

| Z | Fmoc-Dab(Z)-OH | Catalytic Hydrogenation or HBr/AcOH | Stable | Stable |

Data compiled from multiple sources.[8][9][10][11]

The Fmoc-Dab(Boc)-OH derivative is the most common choice for incorporating Dab when no further side-chain modification is needed during SPPS.[12] The Boc group is stable to piperidine but is efficiently removed during the final cleavage step from the resin with a trifluoroacetic acid (TFA) cocktail, yielding a linear peptide with a free side-chain amine.[10][13]

Derivatives like Fmoc-Dab(ivDde)-OH or Fmoc-Dab(Mtt)-OH are employed for more complex syntheses, such as on-resin cyclization or branching.[14] For instance, the ivDde group can be selectively removed with hydrazine without affecting acid-labile (Boc, Trt) or base-labile (Fmoc) groups, freeing the side-chain amine for a specific reaction while the peptide remains anchored to the solid support.[15]

Pillar 3: The Non-Orthogonal Case of Fmoc-Dab(Fmoc)-OH

The building block Fmoc-Dab(Fmoc)-OH represents a non-orthogonal protection scheme. Here, both the Nα-amino group and the side-chain γ-amino group are protected by the same base-labile Fmoc group.[13]

This has a critical consequence: standard Fmoc deprotection conditions (20% piperidine in DMF) will remove both Fmoc groups simultaneously.[13] This unmasks two primary amines at once, which can lead to undesirable outcomes if not carefully controlled. In a standard coupling cycle, the presence of two nucleophilic sites can result in a mixture of products, including chain branching, oligomerization, or incomplete coupling.[13]

Due to these challenges, Fmoc-Dab(Fmoc)-OH is rarely used in routine linear peptide synthesis. Its application is reserved for specific synthetic designs where the simultaneous exposure of two amines is the desired outcome, for example, in the synthesis of symmetrical dimeric structures or for creating specific polymeric materials. For the vast majority of therapeutic peptide applications, an orthogonal strategy is strongly preferred to ensure synthetic fidelity.

Experimental Workflow: On-Resin Head-to-Side-Chain Cyclization

A powerful application of orthogonally protected Dab is the synthesis of cyclic peptides, which often exhibit enhanced stability and receptor-binding affinity. The following workflow details the synthesis of a cyclic peptide via an on-resin, head-to-side-chain lactam bridge using Fmoc-Dab(ivDde)-OH.

Caption: General workflow for synthesizing a head-to-side-chain cyclic peptide.

Detailed Step-by-Step Protocol

This protocol assumes a manual synthesis on a 0.1 mmol scale.

1. Linear Peptide Assembly:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes.

-

Fmoc-SPPS Cycles: Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence.[13]

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min).

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using a coupling agent like HCTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 1-2 hours. Monitor completion with a Kaiser test.[13]

-

Washing: Wash the resin with DMF (5x).

-

-

Incorporate Dab: At the desired position, use Fmoc-Dab(ivDde)-OH in the coupling step.

-

Final Coupling: After coupling the last amino acid, proceed to the next step without removing its N-terminal Fmoc group.

2. Selective Side-Chain Deprotection:

-

Wash: Wash the peptide-resin with DCM (3x) and DMF (3x).

-

ivDde Removal: Treat the resin with a solution of 2% hydrazine monohydrate in DMF.[15] Perform this treatment three times for 5 minutes each to ensure complete deprotection.

-

Wash: Wash the resin extensively with DMF (10x) to remove all traces of hydrazine.

3. N-Terminal Fmoc Deprotection:

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

-

Wash: Wash the resin with DMF (5x), DCM (3x), and DMF (3x). The peptide is now linear and attached to the resin with free N-terminal and Dab side-chain amines.

4. On-Resin Cyclization:

-

Activation & Cyclization: Add a solution of a coupling agent (e.g., HCTU, 3 eq.) and a hindered base (e.g., DIPEA, 6 eq.) in DMF. The reaction is typically performed under dilute conditions to favor intramolecular over intermolecular reactions.

-

Reaction: Agitate the mixture at room temperature for 4-24 hours.

-

Monitoring: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.

-

Wash: Once complete, wash the resin with DMF (5x) and DCM (5x).

5. Final Cleavage and Purification:

-

Drying: Dry the peptide-resin under vacuum for 1 hour.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all remaining side-chain protecting groups (e.g., Boc, tBu).[13]

-

Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The 2,4-diaminobutyric acid residue is a powerful tool in peptide chemistry, enabling the design of therapeutics with complex architectures and improved pharmacological profiles. The key to unlocking its potential lies in the strategic selection of side-chain protecting groups. While the non-orthogonal Fmoc-Dab(Fmoc)-OH exists for highly specialized applications, its use is fraught with challenges for routine synthesis. The true power and flexibility for drug development professionals come from orthogonal derivatives like Fmoc-Dab(Boc)-OH , Fmoc-Dab(ivDde)-OH , and Fmoc-Dab(Mtt)-OH . Mastering the chemistry of these building blocks allows for precise, site-specific modifications, paving the way for the rational design of next-generation cyclic, branched, and conjugated peptide drugs.

References

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. Retrieved January 16, 2026, from [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. [Link]

-

McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682*. [Link]

-

Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(1), 133*. [Link]

-

Wang, C. K., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Biopolymers, 102(4), 337-347*. [Link]

- Methods for the synthesis of cyclic peptides. (2008).

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]

-

The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. (2025, December 17). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. (2025, December 17). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Fmoc-Dab(Boc)-OH in Custom Peptide Synthesis. (2025, October 24). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Fmoc-Dab(Ac)-OH. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. (2024, January 5). ACS Omega. [Link]

-

Fmoc-Dab(Boc)-OH: A Key Intermediate for Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

Fmoc-D-Dab(Boc)-OH: A Versatile Building Block for Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

Methods for Removing the Fmoc Group. (n.d.). Humana Press. Retrieved January 16, 2026, from [Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (2018). Organic & Biomolecular Chemistry, 17(2), 259-263*. [Link]

- Synthetic method of Fmoc-Dab(Boc)-OH. (2016).

-

Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]

-

Methods for Removing the Fmoc Group. (1994). In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 17-29). Humana Press. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.com]

- 15. peptide.com [peptide.com]

Strategic Sourcing and Quality Verification of High-Purity Fmoc-D-Diaminobutyric Acid Derivatives for Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic peptide development, enabling the design of molecules with enhanced stability, potency, and novel functionalities. Among these, D-2,4-diaminobutyric acid (D-Dab) provides a valuable scaffold for creating branched or cyclic peptides. The success of synthesizing these complex structures via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the quality and protecting group strategy of the amino acid building blocks. This guide provides a comprehensive technical overview for sourcing and verifying high-purity Fmoc-D-Dab derivatives, with a focus on the commercially prevalent, orthogonally protected Fmoc-D-Dab(Boc)-OH. We will explore the critical importance of purity, outline a framework for supplier qualification, provide detailed protocols for in-house quality control, and present best practices for handling and storage to ensure the integrity of this vital reagent.

Chapter 1: Understanding D-Dab Protecting Group Strategy

The utility of a diaminobutyric acid building block in Fmoc-based SPPS is defined by its protecting group strategy. The choice of protection on the side-chain amine dictates how and when it can be deprotected and modified.

The Critical Distinction: Orthogonal vs. Non-Orthogonal Protection

A researcher seeking "Fmoc-D-Dab(Fmoc)-OH" is specifying a molecule where both the α-amino and the γ-amino groups are protected by the base-labile Fmoc group. This is a non-orthogonal strategy, as both protecting groups would be removed simultaneously during the standard piperidine deprotection step in SPPS.[1] While this has niche applications, it is generally avoided as it can lead to uncontrolled polymerization and side reactions.[1]

The more synthetically versatile and commercially common building block is Fmoc-D-Dab(Boc)-OH .[2] In this derivative, the α-amino group carries the base-labile Fmoc group, while the γ-amino side-chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[2] This orthogonal scheme is crucial for controlled synthesis, as it allows for the selective removal of the α-Fmoc group to extend the peptide backbone, while the side-chain Boc group remains intact until the final acid-mediated cleavage from the resin.[1][2] This guide will focus on the sourcing and qualification of the orthogonally protected Fmoc-D-Dab(Boc)-OH.

Chapter 2: The Imperative of High Purity in Pharmaceutical Development

The purity of any building block used in the synthesis of a therapeutic peptide is paramount. The presence of even minor impurities can have cascading effects on the entire drug development process.

-

Synthetic Failure: Reactive impurities can terminate peptide chain elongation, leading to truncated sequences that are difficult to separate from the target peptide, resulting in low yields and complex purification challenges.[3]

-

Diastereomeric Contamination: The presence of the L-enantiomer (Fmoc-L-Dab(Boc)-OH) in a D-amino acid starting material will lead to the formation of diastereomeric peptides. These can be exceptionally difficult to separate and may alter the final product's biological activity, receptor binding affinity, and safety profile.[4][5]

-

Immunogenicity & Safety: Impurities from the synthesis of the building block itself can be incorporated into the final peptide, potentially leading to unforeseen toxicity or immunogenic responses.

For these reasons, a purity specification of ≥98% by HPLC is considered a minimum standard for research applications, with requirements often exceeding 99% for cGMP and clinical-stage manufacturing.

Chapter 3: Sourcing and Qualification of Commercial Suppliers

Selecting a reliable supplier for Fmoc-D-Dab(Boc)-OH involves more than comparing prices. A robust qualification process should be based on technical specifications, documentation, and supplier reliability.

Identifying Potential Suppliers

A range of companies supply Fmoc-D-Dab(Boc)-OH, from large, well-known chemical corporations to specialized peptide synthesis reagent manufacturers. Notable suppliers include Sigma-Aldrich (Merck), Bachem, ChemPep, and Aapptec.[6][7][8]

Key Supplier Evaluation Criteria

When evaluating potential suppliers, researchers should demand comprehensive data. The following table outlines critical parameters to compare.